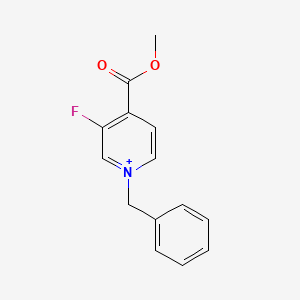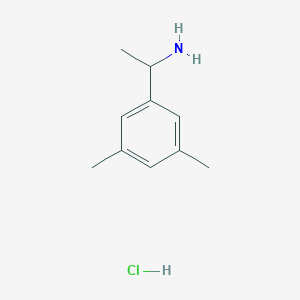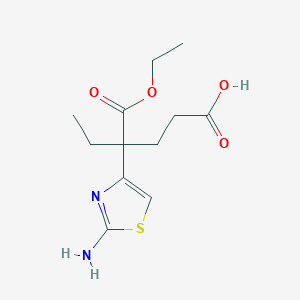![molecular formula C25H17N3O6 B12502288 17-(4-Methyl-2-nitrophenyl)-1-nitro-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B12502288.png)
17-(4-Methyl-2-nitrophenyl)-1-nitro-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
17-(4-methyl-2-nitrophenyl)-1-nitro-17-azapentacyclo[6650(2),?0?,(1)?0(1)?,(1)?]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione is a complex organic compound with a unique structure It belongs to the class of azapentacyclic compounds, characterized by a five-ring system with various functional groups attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 17-(4-methyl-2-nitrophenyl)-1-nitro-17-azapentacyclo[6.6.5.0(2),?.0?,(1)?.0(1)?,(1)?]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pentacyclic Core: This is typically achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.
Introduction of Functional Groups: The nitro and methyl groups are introduced through nitration and alkylation reactions, respectively. These reactions require specific reagents such as nitric acid for nitration and methyl iodide for alkylation.
Final Assembly: The final step involves the coupling of the pentacyclic core with the 4-methyl-2-nitrophenyl group, which can be achieved through a variety of coupling reactions, including Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro groups, leading to the formation of nitroso or nitrosonium intermediates.
Reduction: Reduction of the nitro groups can yield amines, which can further react to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions typically require a Lewis acid catalyst, such as aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitro groups can lead to the formation of nitroso derivatives, while reduction can yield amines.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, the compound’s ability to interact with various biomolecules makes it a useful tool for studying enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, derivatives of this compound are being investigated for their potential as therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry
In industry, the compound’s stability and reactivity make it suitable for use in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 17-(4-methyl-2-nitrophenyl)-1-nitro-17-azapentacyclo[6.6.5.0(2),?.0?,(1)?.0(1)?,(1)?]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and signaling pathways.
類似化合物との比較
Similar Compounds
- 1-Methyl-17-(4-methyl-2-nitrophenyl)-17-azapentacyclo[6.6.5.0(2),7.0(9),14.0(15),19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione
- 1-Ethyl-17-(4-methyl-2-nitrophenyl)-17-azapentacyclo[6.6.5.0(2),7.0(9),14.0(15),19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione
Uniqueness
The uniqueness of 17-(4-methyl-2-nitrophenyl)-1-nitro-17-azapentacyclo[6.6.5.0(2),?.0?,(1)?.0(1)?,(1)?]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione lies in its specific arrangement of functional groups and the resulting chemical properties. This makes it particularly valuable for certain applications where other similar compounds may not be as effective.
特性
分子式 |
C25H17N3O6 |
|---|---|
分子量 |
455.4 g/mol |
IUPAC名 |
17-(4-methyl-2-nitrophenyl)-1-nitro-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione |
InChI |
InChI=1S/C25H17N3O6/c1-13-10-11-18(19(12-13)27(31)32)26-23(29)21-20-14-6-2-4-8-16(14)25(28(33)34,22(21)24(26)30)17-9-5-3-7-15(17)20/h2-12,20-22H,1H3 |
InChIキー |
WURBJLBPLOISAE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)N2C(=O)C3C4C5=CC=CC=C5C(C3C2=O)(C6=CC=CC=C46)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-Fluoro-benzenesulfonyl)-methyl-amino]-N-pyridin-4-ylmethyl-acetamide](/img/structure/B12502206.png)

![3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride](/img/structure/B12502222.png)
![3-Amino-5-[(ethoxycarbonyl)amino]-1,2-thiazole-4-carboxylic acid](/img/structure/B12502226.png)
![N-[4-(methylsulfanyl)benzyl]-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide](/img/structure/B12502228.png)


![Methyl 3-{[(3,6-dichloro-1-benzothiophen-2-yl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12502246.png)

![5-[[2-[2-(2-Aminoethylamino)ethylamino]ethylamino]methyl]-10,15,20,25,30,35-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B12502272.png)
![Methyl 3-[(2,2-dimethylpropanoyl)amino]-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12502274.png)
![2-{5-Carbamimidamido-2-[(2,3-dihydroxyphenyl)formamido]pentanamido}-3-hydroxybutanoic acid](/img/structure/B12502280.png)
![Methyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B12502282.png)
![Ethyl 2-[(phenylcarbamothioyl)amino]-5,6,7,8-tetrahydroquinoline-3-carboxylate](/img/structure/B12502289.png)
